molecular formula C16H14FN5O B2631008 3-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)isonicotinamide CAS No. 2034389-95-0

3-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)isonicotinamide

Cat. No.: B2631008
CAS No.: 2034389-95-0
M. Wt: 311.32
InChI Key: VQZFOSKNRCRNNH-UHFFFAOYSA-N
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Description

3-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)isonicotinamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring, a pyridine ring, and an isonicotinamide moiety, with a fluorine atom attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)isonicotinamide typically involves multiple steps, including the formation of the pyrazole and pyridine rings, followed by their coupling and subsequent functionalization. One common synthetic route involves:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the nitrogen atoms in the pyrazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)isonicotinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to an enzyme’s active site, blocking substrate access and inhibiting the enzyme’s activity. The exact molecular pathways involved depend on the specific biological context and the target of interest .

Comparison with Similar Compounds

Similar Compounds

    3-fluoro-N-((2-(1H-pyrazol-4-yl)pyridin-3-yl)methyl)isonicotinamide: Lacks the methyl group on the pyrazole ring.

    3-chloro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)isonicotinamide: Has a chlorine atom instead of a fluorine atom.

    3-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-2-yl)methyl)isonicotinamide: The pyridine ring is substituted at a different position.

Uniqueness

3-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)isonicotinamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its metabolic stability and bioavailability, making it a valuable compound for pharmaceutical research .

Properties

IUPAC Name

3-fluoro-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN5O/c1-22-10-12(8-21-22)15-11(3-2-5-19-15)7-20-16(23)13-4-6-18-9-14(13)17/h2-6,8-10H,7H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQZFOSKNRCRNNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)C3=C(C=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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